4-Iodo-2-phenoxypyridine
Overview
Description
4-Iodo-2-phenoxypyridine is a chemical compound with the molecular formula C11H8INO. It is a heterocyclic aromatic compound that contains both iodine and phenoxy groups attached to a pyridine ring.
Mechanism of Action
Target of Action
Phenoxypyridine, a bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold . Diaryl ether is an important active fragment in pesticide molecules, which has good lipid solubility, metabolic stability, cell membrane penetration, and can improve biological activity and photostability .
Mode of Action
It’s known that the hydrophobicity of pyridine, a key property affecting biological activity, is significantly higher than that of the benzene ring . This suggests that 4-Iodo-2-phenoxypyridine may interact with its targets in a manner that optimizes solubility and bioavailability .
Biochemical Pathways
The phenoxypyridine structure has been widely used in the molecular structure of pesticides , suggesting that it may affect biochemical pathways related to pest control.
Pharmacokinetics
The compound’s structure suggests it may have good lipid solubility and cell membrane penetration , which could impact its bioavailability.
Result of Action
The compound’s structure suggests it may have potential bioactivities .
Action Environment
The compound’s structure suggests it may have good metabolic stability , which could be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that phenoxypyridine, a related compound, has been widely introduced into bioactive molecules as an active scaffold
Cellular Effects
Related compounds have shown to have significant effects on cell function . For example, some phenoxypyridine derivatives have shown cytotoxic activities against various cancer cell lines .
Molecular Mechanism
Related compounds have shown to have significant interactions with biomolecules . For example, some phenoxypyridine derivatives have shown to inhibit c-Met kinase, a protein involved in cell growth and immune responses .
Temporal Effects in Laboratory Settings
Related compounds have shown to have significant effects over time . For example, some phenoxypyridine derivatives have shown to have potent cytotoxic activities with minimal selectivity toward normal cells .
Dosage Effects in Animal Models
Animal models are often used in the study of drug metabolism and pharmacokinetics .
Metabolic Pathways
Related compounds have shown to have significant effects on metabolic pathways .
Transport and Distribution
Related compounds have shown to have significant effects on transport and distribution .
Subcellular Localization
Related compounds have shown to have significant effects on subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-phenoxypyridine typically involves the iodination of 2-phenoxypyridine. One common method is the reaction of 2-phenoxypyridine with iodine and a suitable oxidizing agent, such as sodium hypochlorite or hydrogen peroxide, under acidic conditions . The reaction proceeds through the formation of an iodonium intermediate, which then undergoes electrophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-phenoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinone derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include azido- or thio-substituted phenoxypyridines.
Oxidation Reactions: Products include quinone derivatives.
Coupling Reactions: Products include biaryl compounds with various functional groups.
Scientific Research Applications
4-Iodo-2-phenoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of halogenated pyridines on biological systems.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.
Comparison with Similar Compounds
Similar Compounds
2-Iodopyridine: Similar structure but with the iodine atom at the 2-position.
3-Iodopyridine: Similar structure but with the iodine atom at the 3-position.
4-Iodopyridine: Similar structure but without the phenoxy group.
Uniqueness
4-Iodo-2-phenoxypyridine is unique due to the presence of both iodine and phenoxy groups on the pyridine ring.
Properties
IUPAC Name |
4-iodo-2-phenoxypyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHIYZWROQEZIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC(=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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